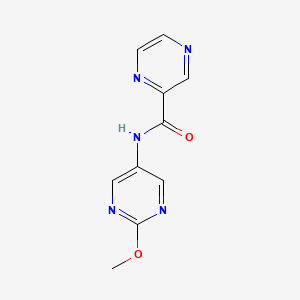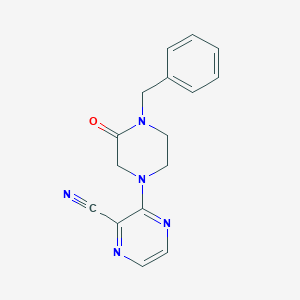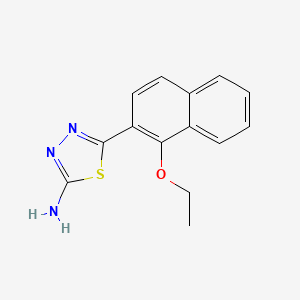![molecular formula C6H8F4O3S B2385502 [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride CAS No. 2287318-10-7](/img/structure/B2385502.png)
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical reactivity and stability, making it valuable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while hydrolysis would produce the sulfonic acid.
Wissenschaftliche Forschungsanwendungen
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to act as a fluorinated probe.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride: This compound is similar in structure but contains a chloride group instead of fluoride.
Trifluoromethyl Sulfonates: These compounds contain the trifluoromethyl group attached to a sulfonate moiety and are used as trifluoromethylating agents in organic synthesis.
Uniqueness
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride is unique due to the combination of its trifluoromethyl and methanesulfonyl fluoride groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring high metabolic stability and specific interactions with biological targets .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O3S/c7-6(8,9)5-2-1-4(13-5)3-14(10,11)12/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGCMQWZSBYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CS(=O)(=O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)


![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)


![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)



